Calcium boranuide
Description
Nomenclature and Contextual Chemical Identity of Calcium Boranuide (Ca(BH₄)₂)
This compound, systematically named this compound, is also commonly referred to as calcium borohydride (B1222165) or calcium tetrahydroborate. americanelements.comnih.govscbt.com Its chemical formula is Ca(BH₄)₂, indicating it is composed of one calcium cation (Ca²⁺) and two borohydride anions (BH₄⁻). nih.gov The borohydride anion consists of a central boron atom covalently bonded to four hydrogen atoms in a tetrahedral arrangement. This inorganic compound is a white crystalline solid. cymitquimica.com
The compound is known to exist in several polymorphic forms, with the most common being the α-phase and β-phase. mdpi.comsemanticscholar.org The α-Ca(BH₄)₂ is the stable form at room temperature, while the β-Ca(BH₄)₂ becomes dominant at higher temperatures, with a phase transition occurring at approximately 440 K. mdpi.comresearchgate.net A metastable γ-phase has also been identified. mdpi.comsemanticscholar.org The existence of these different crystal structures is a result of the various ways the CaB₆ octahedra connect with adjacent octahedra. tytlabs.co.jp
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| Chemical Formula | Ca(BH₄)₂ nih.gov |
| IUPAC Name | calcium;boranuide americanelements.comnih.gov |
| Molecular Weight | ~69.77 g/mol nih.gov |
| CAS Number | 17068-95-0 scbt.com |
Historical Trajectories and Milestones in this compound Investigation
Early investigations into metal borohydrides date back to the 1940s with the synthesis of aluminum and sodium borohydrides. nih.gov However, dedicated research into this compound gained significant momentum later, driven by the search for advanced energy storage materials. A key area of investigation has been the synthesis of pure, solvent-free this compound. Common synthesis routes include the reaction of calcium hydride (CaH₂) or calcium alkoxides with diborane (B8814927) (B₂H₆), or through a metathesis reaction involving calcium chloride (CaCl₂) and sodium borohydride (NaBH₄) in a solvent like tetrahydrofuran (B95107) (THF). mdpi.comacs.orgsigmaaldrich.com The latter method typically produces a THF adduct, Ca(BH₄)₂(THF)₂, which is commercially available. acs.org
A significant milestone was the development of solid-state synthesis methods. One such route involves reacting a ball-milled mixture of calcium boride (CaB₆) and calcium hydride (CaH₂) under high hydrogen pressure and temperature. acs.orggoogle.com This method is notable as it uses the anticipated decomposition products as starting materials, suggesting a pathway for reversible hydrogen storage. acs.org The thermal decomposition of this compound has been another critical area of study, with research identifying a multi-step decomposition process. researchgate.netnih.gov It undergoes a polymorphic transformation before decomposing to form intermediates and eventually calcium hydride and calcium boride, releasing hydrogen gas. researchgate.net
Broad Significance and Contemporary Research Landscape of this compound
The primary significance of this compound in contemporary research lies in its high gravimetric hydrogen density, with a theoretical maximum of 11.5 wt% and a practical release of up to 9.6 wt%. mdpi.comsemanticscholar.orgresearchgate.net This makes it a promising candidate for solid-state hydrogen storage, a key technology for the development of a hydrogen-based economy. semanticscholar.org Current research focuses on overcoming the challenges associated with its practical application, namely the slow kinetics of hydrogen release and the high temperatures required for decomposition. mdpi.comsemanticscholar.org
To address these issues, researchers are exploring several strategies. One approach is the use of catalysts to enhance reaction kinetics and lower the dehydrogenation temperature. acs.org Another area of active investigation is the formation of reactive hydride composites (RHCs) by combining this compound with other hydrides or amides. mdpi.comnih.gov Nanoconfinement, where the this compound is embedded within a porous scaffold material, is also being studied as a method to improve its hydrogen storage properties. mdpi.com Furthermore, the fundamental properties of its various polymorphs and their influence on decomposition pathways continue to be a subject of intense theoretical and experimental investigation. mdpi.comtytlabs.co.jpresearchgate.net The rich chemistry of this compound and its derivatives, such as ammine complexes, is also being explored to tune its hydrogen storage characteristics. acs.org
Table 2: Key Research Areas and Objectives for this compound
| Research Area | Primary Objective |
|---|---|
| Synthesis Optimization | Develop efficient, cost-effective methods for producing pure, highly reactive this compound. mdpi.comacs.org |
| Kinetic Enhancement | Lower the temperature and increase the rate of hydrogen release through catalysis and additives. mdpi.comacs.org |
| Thermodynamic Tuning | Modify the stability of the compound to achieve more favorable hydrogen absorption and desorption conditions. au.dk |
| Reversibility | Enable multiple cycles of hydrogen storage and release without significant degradation of the material's capacity. acs.org |
| Understanding Decomposition | Elucidate the complex multi-step decomposition pathways to better control the hydrogen release process. researchgate.netnih.gov |
Structure
2D Structure
Properties
Molecular Formula |
B2CaH8 |
|---|---|
Molecular Weight |
69.77 g/mol |
IUPAC Name |
calcium;boranuide |
InChI |
InChI=1S/2BH4.Ca/h2*1H4;/q2*-1;+2 |
InChI Key |
MOUPUCLGEWXWHJ-UHFFFAOYSA-N |
Canonical SMILES |
[BH4-].[BH4-].[Ca+2] |
Pictograms |
Flammable; Corrosive; Acute Toxic |
Synonyms |
Ca(BD4)2 Ca(BH4)2 calcium borohydride |
Origin of Product |
United States |
Synthesis Methodologies for Calcium Boranuide
Direct Synthetic Pathways for Calcium Borohydride (B1222165) Formation
The direct synthesis of calcium borohydride typically involves the reaction of simpler calcium and boron-containing precursors under specific conditions. A prominent direct pathway is the hydrogenation of a mixture of calcium hydride (CaH₂) and calcium hexaboride (CaB₆). google.comosti.gov This solid-state reaction is generally carried out at elevated temperatures and high hydrogen pressures.
This method avoids the use of solvents, which can contaminate the final product. google.comosti.gov The process often involves mechanically mixing the dry powdered reactants, sometimes with a catalyst, before subjecting them to high-pressure hydrogenation. google.comosti.gov Research by Ronnebro and Majzoub demonstrated the production of Ca(BH₄)₂ by milling CaB₆ with CaH₂ in a 1:2 molar ratio under 700 bar of H₂ at temperatures between 400–440 °C. mdpi.comsemanticscholar.org The reaction is reversible; upon releasing hydrogen, calcium borohydride decomposes back to CaB₆ and CaH₂. google.com
Indirect Synthesis Approaches for Calcium Borohydride
Indirect methods for synthesizing calcium borohydride encompass a variety of techniques that involve intermediate steps or the use of composite materials and different reaction environments.
Utilization of Reactive Hydride Composites (RHCs) in Calcium Borohydride Synthesis
Reactive Hydride Composites (RHCs) offer an alternative route for the synthesis of calcium borohydride. One notable example is the hydrogenation of a composite mixture of calcium hydride (CaH₂) and magnesium diboride (MgB₂). mdpi.comsemanticscholar.org This reaction proceeds at elevated temperatures and pressures, typically around 350 °C and 140 bar H₂, to yield calcium borohydride and magnesium hydride (MgH₂). mdpi.comsemanticscholar.org
The reaction is as follows: CaH₂ + MgB₂ + 3H₂ → Ca(BH₄)₂ + MgH₂
The structural arrangement of boron within MgB₂, which features layers of boron atoms situated between magnesium layers, is considered crucial for this reaction to occur. mdpi.com This layered structure is believed to facilitate the reaction, which is not observed when elemental boron is used instead of MgB₂. mdpi.com The Ca(BH₄)₂+MgH₂ system itself is known as a calcium reactive hydride composite (Ca-RHC) and is studied for hydrogen storage applications. researchgate.net
Mechanochemical Synthesis Routes for Calcium Borohydride
Mechanochemical synthesis, which utilizes mechanical energy from processes like ball milling to induce chemical reactions, is a key technique in both direct and indirect pathways for producing calcium borohydride. sioc-journal.cn This solvent-free method can activate reactants by disrupting inert surface layers and creating fresh reactive surfaces. sioc-journal.cn
Several mechanochemical approaches have been reported:
Milling of CaH₂ and CaB₆ : As mentioned in the direct synthesis pathway, ball milling is used to intimately mix and activate the solid reactants before hydrogenation. google.comosti.gov Nakagawa et al. demonstrated that this milling process could lead to the formation of Ca(BH₄)₂ near room temperature, emphasizing the importance of using crystalline CaB₆ for achieving reasonable hydrogenation rates. mdpi.com
Milling with Colemanite : An economically advantageous route involves milling the calcium borate (B1201080) mineral colemanite (Ca₂B₆O₁₁) with CaH₂. mdpi.comsemanticscholar.org In a 1:12 molar ratio, this solid-state reaction yields calcium borohydride with calcium oxide (CaO) as the only by-product, significantly reducing the cost compared to commercial methods. mdpi.comsemanticscholar.org
Metathesis Reactions : A common wet-chemistry approach also employs mechanochemistry. Calcium chloride (CaCl₂) and sodium borohydride (NaBH₄) are ball-milled together in a solvent like tetrahydrofuran (B95107) (THF). mdpi.comsemanticscholar.org
The mechanical energy supplied during milling is a critical parameter, influencing reaction kinetics and product formation. mdpi.com
Solution-Based Precipitation Techniques for Calcium Borohydride Production
Solution-based methods, particularly metathesis (double displacement) reactions, are widely used for producing calcium borohydride, often as a solvate complex. The most common approach involves the reaction between calcium chloride (CaCl₂) and sodium borohydride (NaBH₄) in a suitable solvent, typically tetrahydrofuran (THF). mdpi.comsemanticscholar.org
The reaction is: CaCl₂ + 2NaBH₄ → Ca(BH₄)₂ + 2NaCl
In this process, the insoluble sodium chloride (NaCl) precipitates out of the THF solution, leaving the soluble calcium borohydride-THF adduct, Ca(BH₄)₂·2THF, in the solution. mdpi.comsemanticscholar.org This adduct is a common commercially available form of calcium borohydride. mdpi.com The solvent can later be removed or modified through controlled heating. For instance, desolvation of the THF adduct at 80 °C can lead to the formation of Ca(BH₄)₂·THF. mdpi.com The principle of precipitation relies on the differential solubility of the products in the chosen solvent. libretexts.org
Parametric Influences on Calcium Borohydride Product Characteristics and Yield
The characteristics, purity, and yield of the synthesized calcium borohydride are highly dependent on several reaction parameters.
| Parameter | Influence on Synthesis | Research Findings |
| Temperature | Affects reaction kinetics and thermodynamic equilibrium. ceramic-science.comresearchgate.net | For the direct synthesis from CaH₂ and CaB₆, temperatures of 400-440 °C are required. mdpi.com In solution-based methods, temperature controls solvent evaporation and adduct formation. mdpi.com |
| Pressure | A key driving force for hydrogenation reactions. google.com | The direct synthesis route requires high hydrogen pressures, often around 700 bar (70 MPa), to proceed effectively. google.comosti.govmdpi.com |
| Catalysts | Crucial for enhancing reaction kinetics and improving yield, especially in solid-state syntheses. researchgate.net | The addition of metal chlorides like TiCl₃ or RuCl₃ to the CaH₂/CaB₆ mixture has been shown to be critical. google.comosti.gov A yield of 75-80% was achieved using RuCl₃ as a catalyst. google.com |
| Reactant Ratio | Stoichiometry must be carefully controlled to avoid the formation of unwanted by-products or solid solutions. mdpi.com | In the metathesis reaction between CaCl₂ and LiBH₄, incorrect ratios can lead to the formation of CaHCl instead of the desired borohydride. mdpi.com For the direct synthesis, a CaH₂ to CaB₆ molar ratio of approximately 2:1 is used. google.commdpi.com |
| Milling Conditions | Parameters such as milling time, speed, and atmosphere affect the activation of reactants and the final product. | Milling under an inert atmosphere (e.g., argon) is necessary to prevent unwanted side reactions. google.com Milling time can influence the degree of amorphization and crystallite size of the reactants and products. researchgate.net |
Economic Feasibility and Scalability Considerations in Calcium Borohydride Synthesis
The high cost of production is a significant barrier to the widespread application of calcium borohydride. mdpi.com Therefore, developing cost-effective and scalable synthesis routes is a primary research focus.
The commercial price of Ca(BH₄)₂ can be high, making processes that rely on expensive precursors economically challenging. mdpi.comsemanticscholar.org The techno-economic feasibility of any synthesis route depends on several factors:
Cost of Raw Materials : The general wet-chemistry method using NaBH₄ can be expensive. In contrast, utilizing abundant and inexpensive minerals like colemanite as a boron source offers a clear economic advantage, with one study estimating a potential cost reduction from ~4/g of Ca(BH₄)₂. mdpi.comsemanticscholar.org
Process Complexity and Energy Consumption : Direct solid-state synthesis requires high pressures and temperatures, which translates to significant energy costs and capital investment for specialized reactors. google.comosti.gov Mechanochemical routes, while effective, also have energy demands associated with the milling process.
Scalability : Solution-based precipitation methods are generally considered scalable for industrial production. nih.gov However, the need for solvent handling, recovery, and waste disposal (e.g., NaCl by-product) adds complexity and cost. semanticscholar.org Direct, solvent-free synthesis methods are attractive for their simplicity and reduced waste streams but face challenges in achieving consistent, large-scale, high-yield production. google.comosti.gov
Techno-economic analyses of related calcium-based processes, such as calcium looping, highlight the importance of minimizing capital costs and energy penalties to achieve economic viability. cranfield.ac.ukresearchgate.net Similar assessments are crucial for identifying the most promising pathways for the large-scale, affordable production of calcium borohydride.
Structural Characterization and Polymorphic Behavior of Calcium Boranuide
Advanced Diffraction Techniques for Calcium Boranuide Crystal Structure Elucidation
The precise determination of the crystal structure of this compound relies on a combination of advanced diffraction techniques, each providing unique insights into the arrangement of atoms within the crystal lattice.
X-ray diffraction (XRD) is a fundamental tool for characterizing the crystalline structure of materials. researchgate.net For this compound, laboratory XRD has been used to identify its primary crystal structure at ambient conditions, known as the α-phase. tytlabs.co.jpacs.org This phase is characterized by a face-centered orthorhombic structure, belonging to the Fddd space group. acs.orgfilinchuk.com
To obtain higher resolution data and investigate phase transitions in real-time, in-situ synchrotron radiation powder X-ray diffraction (SR-PXD) has been employed. rsc.orgmdpi.com SR-PXD studies have been instrumental in refining the crystal structures of the different polymorphs of this compound and tracking their transformations under varying temperatures and pressures. tytlabs.co.jpmdpi.comacs.org For instance, SR-PXD has been used to observe the transition from the α-phase to the high-temperature β-phase. tytlabs.co.jpmdpi.com
While XRD is highly effective for locating heavier atoms like calcium, it is less sensitive to lighter elements such as hydrogen. Neutron diffraction provides a crucial complementary technique, as neutrons are scattered effectively by hydrogen nuclei. rsc.org This allows for the precise determination of the positions of the hydrogen atoms within the boranuide ([BH₄]⁻) tetrahedra. rsc.orgau.dkacs.org
X-ray Diffraction (XRD) and Synchrotron Radiation Studies of this compound
Comprehensive Investigation of this compound Polymorphic Phases (e.g., α, β, γ)
This compound is known to exist in several polymorphic forms, with the most common being the α, β, and γ phases. semanticscholar.orgmdpi.com The stability and interconversion of these phases are dependent on temperature and synthesis conditions. acs.orgmdpi.com
α-Ca(BH₄)₂: This is the most stable phase at ambient temperature. semanticscholar.orgmdpi.com It possesses an orthorhombic crystal structure with the space group Fddd or F2dd. acs.orgacs.org The α-phase is stable up to approximately 440 K. semanticscholar.orgmdpi.com
β-Ca(BH₄)₂: This is the high-temperature polymorph, which becomes dominant above 440 K. semanticscholar.orgmdpi.com It has a tetragonal crystal structure. tytlabs.co.jpacs.org While several space groups have been proposed, P4₂/m and P-4 are considered the most likely candidates based on experimental data and theoretical calculations. acs.orgfilinchuk.comacs.orgacs.org
γ-Ca(BH₄)₂: This is a metastable orthorhombic phase with the space group Pbca. mdpi.comacs.org It has been observed in samples prepared by specific methods and can transform into the β-phase upon heating. acs.org
The expected sequence of phase transitions with increasing temperature is α → γ → β. mdpi.com It has been noted that at least nine possible crystal structures have been proposed in the literature for this compound, though the α and β phases are the most consistently agreed upon. mdpi.com
Interactive Data Table: Polymorphic Phases of this compound
| Phase | Crystal System | Space Group | Stability Range (K) | Reference |
| α-Ca(BH₄)₂ | Orthorhombic | Fddd / F2dd | 0 - 440 | acs.orgsemanticscholar.orgmdpi.comacs.org |
| β-Ca(BH₄)₂ | Tetragonal | P4₂/m / P-4 | > 440 | acs.orgsemanticscholar.orgfilinchuk.commdpi.comacs.orgacs.org |
| γ-Ca(BH₄)₂ | Orthorhombic | Pbca | Metastable | mdpi.comacs.orgacs.org |
Crystal Structure Prediction and Experimental Validation for this compound
Computational methods, particularly those based on first-principles calculations and density functional theory (DFT), have played a significant role in predicting the crystal structures and phase stability of this compound. mdpi.comaps.orgresearchgate.net Techniques like prototype electrostatic ground states (PEGS) and structure database searching have been used to identify low-energy crystal structure candidates. acs.orgfilinchuk.comresearchgate.net
These theoretical predictions are then validated against experimental diffraction data. acs.orgresearchgate.net For example, first-principles calculations predicted a competitive ground-state structure with C2/c symmetry that is isoenergetic with the experimentally observed Fddd structure at 0 K. acs.orgresearchgate.net Subsequent high-pressure experiments confirmed a phase transition to a new phase consistent with the predicted C2/c structure. acs.org Rietveld refinement of powder X-ray diffraction data has also been used to confirm the symmetry of the β-phase. acs.orgresearchgate.net
Structural Modifications and Variability in this compound Systems
The crystal structure of this compound can be influenced by external factors, most notably high-pressure environments.
In-situ synchrotron X-ray diffraction and Raman spectroscopy have been utilized to study the structural behavior of this compound under high pressure. acs.orgresearchgate.net Studies have shown that the different polymorphs respond differently to pressure. The α-phase has been found to be stable up to at least 13 GPa. acs.org However, upon compression, it undergoes a phase transition to a structure with C2/c space group at pressures between 2.36 GPa and 7.97 GPa. acs.org
In contrast, the β-phase transforms into a highly disordered or amorphous structure above 10.2 GPa. acs.org Theoretical predictions using DFT suggest the existence of several high-pressure polymorphs analogous to those of titanium dioxide (TiO₂), such as baddeleyite, columbite, and cotunnite structures, which are predicted to be stable at pressures above 3.6 GPa. aps.orgaps.org Further investigations at extreme pressures (above 100 GPa) predict the formation of novel hydrogen-rich phases with potential for high-temperature superconductivity. scispace.com
Interactive Data Table: High-Pressure Behavior of this compound Polymorphs
| Polymorph | Pressure Range (GPa) | Observed/Predicted Behavior | Reference |
| α-Ca(BH₄)₂ | 0 - 13 | Stable, transitions to C2/c structure between 2.36 and 7.97 GPa | acs.orgacs.org |
| β-Ca(BH₄)₂ | > 10.2 | Transforms to a disordered/amorphous structure | acs.org |
| Predicted HP Phases | > 3.6 | Baddeleyite, columbite, cotunnite-type structures | aps.orgaps.org |
| Predicted HP Phases | > 100 | Formation of new hydrogen-rich metallic phases | scispace.com |
Nanoconfinement and Nanosizing Effects on this compound Structure
The structural and decomposition characteristics of this compound (calcium borohydride (B1222165), Ca(BH₄)₂) can be significantly altered through nanoconfinement and nanosizing. These strategies aim to improve its hydrogen storage properties by modifying its thermodynamic and kinetic stability. By infiltrating Ca(BH₄)₂ into various porous host materials or by synthesizing it in nanoparticle form, researchers can influence its crystal structure and decomposition pathways.
Theoretical studies employing atomistic thin film models of β-Ca(BH₄)₂ have been conducted to simulate the effects of nanosizing. These models predict that reducing the material's thickness to the nanoscale can substantially decrease the decomposition enthalpy. For instance, quantum mechanical calculations on thin films with thicknesses between 5 and 20 Å suggest a reduction in the dehydrogenation enthalpy of approximately 5 kJ/mol H₂. This theoretical work corroborates experimental evidence that nanostructured metal borohydrides exhibit more favorable thermodynamics for energy storage applications compared to their bulk forms. researchgate.net
Experimentally, nanoconfinement has been achieved by incorporating Ca(BH₄)₂ into various porous scaffolds, such as mesoporous carbon. dntb.gov.ua For example, Ca(BH₄)₂ has been incorporated into activated mesoporous carbon frameworks using the incipient wetness method. This nanoconfinement leads to a notable improvement in its hydrogen storage performance. The hydrogen release from the supported hydride begins at temperatures as low as 100 °C, which is a significant reduction compared to the bulk material. Furthermore, the pressure required to regenerate the borohydride from its dehydrogenated products is also lowered. dntb.gov.ua The use of hollow carbon nanospheres (HCNs) as a host for Ca(BH₄)₂ has also been explored, showing superior textural parameters compared to other light metal borohydrides confined in the same manner. dntb.gov.ua
The table below summarizes the observed effects of nanoconfinement on the properties of calcium borohydride.
Table 1: Effects of Nanoconfinement on this compound
| Nanoscaffold/Method | Key Findings | Reference |
|---|---|---|
| Mesoporous Carbon | Lowered hydrogen release temperature to as low as 100°C; Reduced pressure for regeneration. | dntb.gov.ua |
| Hollow Carbon Nanospheres (HCNs) | Resulted in nanocomposites with the best textural parameters among M(BH₄)ₓ@HCNs (M=Li, Na, Ca). | dntb.gov.ua |
| Atomistic Thin Film Models (Theoretical) | Predicted a decrease in decomposition enthalpy of ~5 kJ/mol H₂ for nanoscale thin films. | researchgate.net |
Structural Analysis of this compound Solvates and Adducts
This compound readily forms solvates and adducts with various molecules, particularly ethers and amines. These solvated structures often serve as precursors in the synthesis of solvent-free Ca(BH₄)₂ and their structural characterization is crucial for understanding the desolvation process and the formation of different Ca(BH₄)₂ polymorphs.
One of the most common and commercially available forms is the bis(tetrahydrofuran) adduct, Ca(BH₄)₂·2THF. tytlabs.co.jp The removal of the THF solvent molecules from this adduct is a common method to produce polymorphic mixtures of α- and β-Ca(BH₄)₂. filinchuk.com The crystal structure of Ca(BH₄)₂·2THF has been determined, revealing how the solvent molecules coordinate to the calcium center. researchgate.netrsc.org
Ammonia (B1221849) (NH₃) also forms a series of stable adducts with Ca(BH₄)₂. Researchers have synthesized and structurally characterized several ammine calcium borohydride complexes, including Ca(NH₃)ₙ(BH₄)₂ where n can be 1, 2, 4, and 6. nih.govmdpi.comsemanticscholar.org The absorption of gaseous ammonia by pure Ca(BH₄)₂ first leads to the unstable hexa-ammine complex, which then decomposes to the tetra-ammine form, Ca(NH₃)₄(BH₄)₂. mdpi.com The crystal structures of these ammine solvates have been determined, showing, for example, that Ca(NH₃)₄(BH₄)₂ has a molecular structure with a P2₁/c space group, where the molecules are connected by dihydrogen bonds. nih.govmdpi.com The diammoniate, Ca(NH₃)₂(BH₄)₂, has an orthorhombic structure with the space group Pbcn. acs.orgresearchgate.net In this structure, the Ca²⁺ ion is coordinated with four BH₄⁻ groups and two NH₃ molecules, and the presence of dihydrogen bonding between the B-H and N-H groups is a key feature. acs.org Another notable adduct is formed with ammonia borane (B79455) (AB, NH₃BH₃), resulting in Ca(BH₄)₂(NH₃BH₃), which has been characterized as a decomposition product of NH₄Ca(BH₄)₃. researchgate.net
The structural parameters of some key this compound solvates and adducts are detailed in the table below.
Table 2: Structural Data for this compound Solvates and Adducts
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|---|
| Ca(BH₄)₂·2NH₃ | Orthorhombic | Pbcn | 6.4160 | 8.3900 | 12.7020 | 90 | acs.org |
| Ca(NH₃)₄(BH₄)₂ | Monoclinic | P2₁/c | - | - | - | - | nih.govmdpi.com |
| Ca(BH₄)₂(NH₃BH₃) | - | - | - | - | - | - | researchgate.net |
| Ca(BH₄)₂·2THF | - | - | - | - | - | - | tytlabs.co.jpresearchgate.netrsc.org |
Note: Detailed unit cell parameters for some compounds are not fully reported in the cited literature.
Structural Chemistry of Mixed-Anion and Mixed-Cation Calcium Borohydride Systems
Altering the chemical composition of this compound by substituting either the cation (Ca²⁺) or the anion (BH₄⁻) is a key strategy to modify its structural and functional properties. dntb.gov.uamdpi.com
Mixed-Cation Systems:
The introduction of a second cation into the calcium borohydride structure can lead to the formation of bimetallic borohydrides with distinct crystal structures and often improved dehydrogenation characteristics. For instance, the dual-cation borohydride LiCa(BH₄)₃ can be synthesized by ball milling a mixture of LiBH₄ and Ca(BH₄)₂. mdpi.comsemanticscholar.org This mixed-phase compound exhibits a lower hydrogen desorption temperature (starting at 200 °C) compared to either of its constituent borohydrides. semanticscholar.org Another example is the perovskite-type borohydride, NH₄Ca(BH₄)₃, which has been synthesized and structurally characterized. researchgate.net Its crystal structure has been described with a model in the P-43m space group. mdpi.comresearchgate.net The formation of a bimetallic borohydride borate (B1201080), LiCa₃(BH₄)(BO₃)₂, has also been reported as an unexpected product during the decomposition of a LiBH₄–Ca(BH₄)₂ composite. This compound crystallizes in the cubic space group Fd3̅m with a large unit cell. acs.orgfilinchuk.com
Mixed-Anion Systems:
Substitution of the borohydride anion (BH₄⁻) with halide anions (X⁻) has been explored to tailor the properties of Ca(BH₄)₂. The substitution of BH₄⁻ with the larger iodide anion (I⁻) in the Ca(BH₄)₂–CaI₂ system has been shown to produce three new compounds. researchgate.net Mechanochemical synthesis yields a trigonal solid solution, tri-Ca((BH₄)₁₋ₓIₓ)₂, with a CaI₂-type structure (space group P3̅m1). researchgate.net Upon heating, this trigonal phase transforms into an orthorhombic phase, ort-Ca((BH₄)₀.₆₄I₀.₃₆)₂, with a CaCl₂-type structure (space group Pnnm). researchgate.netfilinchuk.com Further heating leads to a more iodide-rich tetragonal phase. researchgate.net While this anion substitution alters the decomposition pathway, the hydrogen release temperature remains similar to that of pure Ca(BH₄)₂. researchgate.net Studies on chlorine substitution have shown the formation of solid solutions of β-Ca((BH₄)₁₋ₓClₓ)₂ after heating mixtures of Ca(BH₄)₂ and CaCl₂. mdpi.comfilinchuk.com
The table below presents structural data for several mixed-anion and mixed-cation calcium borohydride systems.
Table 3: Structural Data for Mixed-Anion and Mixed-Cation Calcium Borohydride Systems
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|---|
| Mixed-Cation | |||||||
| LiCa(BH₄)₃ | - | - | - | - | - | - | mdpi.comsemanticscholar.org |
| NH₄Ca(BH₄)₃ | Cubic | P-43m | - | - | - | - | mdpi.comresearchgate.net |
| LiCa₃(BH₄)(BO₃)₂ | Cubic | Fd3̅m | 14.5911 | 14.5911 | 14.5911 | 90 | acs.orgfilinchuk.com |
| Mixed-Anion | |||||||
| tri-Ca((BH₄)₀.₇₀I₀.₃₀)₂ | Trigonal | P3̅m1 | 4.311 | 4.311 | 6.867 | 90 | researchgate.net |
| ort-Ca((BH₄)₀.₆₄I₀.₃₆)₂ | Orthorhombic | Pnnm | 7.271 | 7.042 | 4.4601 | 90 | researchgate.netfilinchuk.com |
| β-Ca((BH₄)₁₋ₓClₓ)₂ | - | - | - | - | - | - | mdpi.comfilinchuk.com |
Note: Detailed unit cell parameters for some compounds are not fully reported in the cited literature.
Theoretical and Computational Chemistry Studies of Calcium Boranuide
Density Functional Theory (DFT) Applications in Calcium Boranuide Structural and Energetic Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the properties of molecules and materials, including their geometries, energies, and reactivity.
Ground State Energy Calculations and Stability Predictions for this compound
DFT calculations have been instrumental in determining the ground state energy and predicting the stability of different phases of this compound. The α-phase is the most stable at low temperatures. DFT calculations have shown that the F2dd space group is the likely structure for α-Ca(BH₄)₂ at these temperatures. The energy difference between the α- and β-phases at absolute zero (without vibrational energy) has been calculated to be 10.9 kJ/mol using DFT.
Thermodynamic analysis combining DFT with the Grand Canonical Linear Programming (GCLP) method has been used to predict the stability and decomposition pathways of related compounds. For instance, a new quaternary compound, CaBNH₆, formed from a mixture of Ca(BH₄)₂ and Ca(NH₂)₂, was predicted to be stable. DFT calculations showed this new compound to be approximately 12.5 kJ/mol Ca lower in energy than the mixture of its components at 0 K, a stability that persists at finite temperatures according to phonon calculations.
| Property | α-Ca(BH₄)₂ | β-Ca(BH₄)₂ | γ-Ca(BH₄)₂ | Reference |
|---|---|---|---|---|
| Space Group | F2dd / Fddd | P4₂/m | Pbca | |
| Calculated Band Gap (eV) | 4.9 | - | - | |
| Relative Stability | Most stable at low T | High-temperature phase | Metastable |
Computational Prediction of High-Pressure Polymorphs of this compound
Computational studies have explored the behavior of this compound under high pressure, predicting the existence of new polymorphs. By drawing analogies to the high-pressure phases of titanium dioxide (TiO₂), three potential high-pressure polymorphs of Ca(BH₄)₂ have been proposed: baddeleyite, columbite, and cotunnite. DFT calculations indicate that these structures could become thermodynamically stable at pressures exceeding 3.6 GPa (at 0 K).
Further first-principles calculations have investigated the Ca-B-H ternary system under extreme pressures, revealing a complex phase diagram. Below 100 GPa, all stable and weakly metastable phases are insulating. Above this pressure, new, chemically unusual phases begin to appear, and the system starts to exhibit metallic properties. For instance, at 100 GPa, Ca(BH₄)₂ is still insulating with a calculated band gap of 0.5 eV. High-pressure studies using Raman and infrared spectroscopy have shown that α-Ca(BH₄)₂ undergoes several reversible transformations up to 10.4 GPa.
Molecular Dynamics Simulations for this compound Systems
Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. MD simulations have been employed to study this compound systems, particularly in solution. In tetrahydrofuran (B95107) (THF), MD simulations, along with experimental techniques, have provided insights into the solvation environment of the Ca²⁺ ion. These studies suggest that the formation of ionic clusters, where BH₄⁻ anions are strongly coordinated to Ca²⁺, is crucial for the electrochemical behavior of the electrolyte.
The simulations have helped to understand how the flexibility of Ca²⁺ coordination allows for the formation of various solvated structures, including multimeric clusters, which are believed to enhance the delivery of Ca²⁺ to an electrode surface. Force field parameters for these simulations are derived from established libraries and quantum chemistry calculations.
Electronic Structure Analysis and Bonding Characteristics within this compound
DFT calculations have been crucial for understanding the electronic structure and chemical bonding in this compound. The electronic structure of α-Ca(BH₄)₂ is nonmetallic, with a calculated band gap of 4.9 eV. The bonding is characterized by ionic interactions between the Ca²⁺ cations and the [BH₄]⁻ complex anions, while the internal bonding within the BH₄⁻ tetrahedra is covalent.
In the α-phase, the Ca²⁺ ion is coordinated to six [BH₄]⁻ tetrahedra in an octahedral arrangement. The Ca-B bond distances are in the range of 2.82–2.97 Å. The [BH₄]⁻ groups exhibit a T-shaped coordination. In the orthorhombic Pbca space group, the Ca²⁺ ion is bonded to ten hydrogen atoms with Ca-H distances ranging from 2.33 to 2.52 Å. The boron atoms are tetrahedrally coordinated to four hydrogen atoms with B-H bond lengths around 1.22-1.23 Å.
| Bond | Calculated Distance (Å) | Experimental Distance (Å) | Reference |
|---|---|---|---|
| Ca-H | 2.33 - 2.52 | 2.24 - 2.61 | |
| B-H | 1.22 - 1.24 | 1.14 | |
| Ca-B | 2.899 (average) | 2.82 - 2.97 |
Prediction and Characterization of Reaction Pathways and Energy Barriers for this compound Transformations
Computational studies have been vital in predicting and characterizing the reaction pathways for the decomposition of this compound, a key process for hydrogen release. DFT calculations of free energy have been used to investigate these pathways, leading to the prediction of new intermediate compounds such as CaB₂H₆. Several possible decomposition routes have been proposed and their reaction enthalpies calculated using DFT. For example, one pathway leads to the formation of CaH₂ and CaB₆ with a calculated enthalpy of 32 kJ/mol H₂. Another pathway involves the formation of CaH₂, elemental boron, and hydrogen.
First-principles calculations have shown that the decomposition can proceed through two nearly equally likely pathways, one leading to CaH₂, H₂, and CaB₁₂H₁₂, and the other to CaH₂, CaB₆, and H₂. The effectiveness of DFT in mapping out metastable reaction pathways has also been evaluated. Furthermore, atomistic thin film models have been used to simulate the effects of nanosizing on the decomposition enthalpy, predicting a significant reduction which could make hydrogen release more favorable.
Cluster Studies and Solvation Shell Interactions involving this compound
Theoretical studies have investigated the behavior of this compound in clusters and its interactions within solvation shells, particularly in the context of its use in electrolytes for batteries. In THF solutions, an integrated approach using experimental and computational techniques has revealed that the formation of ionic clusters is enhanced at high concentrations of Ca(BH₄)₂. Within these clusters, the BH₄⁻ anion is strongly coordinated to the Ca²⁺ ion.
It has been proposed that the electroactive species responsible for calcium deposition is the [CaBH₄]⁺ cation. The formation of these and other multimeric solvated species is attributed to the configurational flexibility of the Ca²⁺ ion. MD simulations and quantum chemistry calculations have been used to model these clusters and their formation energies. Studies on the solvation of Ca²⁺ ions in aqueous solutions have also been performed, revealing the coexistence of multiple solvation structures, including contact ion pairs with anions, which influence the surrounding water molecules. The dynamics of Ca²⁺ ions within the solvation shell of proteins have also been explored using MD simulations, showing how the ion's diffusion is affected by its proximity to the protein surface.
Spectroscopic Investigations for Elucidating Chemical Structure and Dynamics of Calcium Boranuide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Calcium Boranuide Research
NMR spectroscopy serves as a powerful probe into the local atomic environments within this compound. Both solid-state and solution-phase NMR techniques have been employed to characterize its various forms and related chemical species.
Solid-State NMR (e.g., ¹¹B NMR) for this compound
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B Magic Angle Spinning (MAS) NMR, is a key technique for characterizing the different crystalline phases (polymorphs) of this compound. mdpi.comsemanticscholar.org The distinct local environments of the boron atoms in each phase result in different chemical shifts in the ¹¹B NMR spectrum.
For instance, a mixture of the α and β phases of Ca(BH₄)₂ exhibits distinct signals in the ¹¹B MAS (Hahn echo) spectra. mdpi.com The β phase typically shows a signal at approximately -32.5 ppm, while the α phase appears at around -29.9 ppm. semanticscholar.org In some cases, a convoluted peak at -32.2 ppm is observed, representing a mix of α- and γ-Ca(BH₄)₂. researchgate.net The presence of these distinct peaks allows for the identification and quantification of the different polymorphs within a sample. mdpi.comsemanticscholar.orgresearchgate.net
Furthermore, ¹¹B MAS NMR is instrumental in studying the decomposition and reaction pathways of this compound. For example, it has been used to confirm the formation of Ca(BH₄)₂ during the rehydrogenation of decomposition products by identifying the characteristic peak at -32.6 ppm. researchgate.net It has also been employed to detect amorphous phases that may not be visible through X-ray diffraction, providing a more complete picture of the material's composition. The technique is also sensitive to the formation of intermediate species like [B₁₂H₁₂]²⁻ during hydrogen desorption from metal borohydrides. mdpi.comacs.org
Table 1: Experimental ¹¹B Solid-State NMR Chemical Shifts for this compound Polymorphs
| Polymorph | Chemical Shift (ppm) | Reference |
| α-Ca(BH₄)₂ | -29.9 | semanticscholar.org |
| β-Ca(BH₄)₂ | -32.5 | semanticscholar.org |
| α/γ-Ca(BH₄)₂ (convoluted) | -32.2 | researchgate.net |
| Reversibly formed Ca(BH₄)₂ | -32.6 | researchgate.net |
This table presents typical chemical shift values observed for different phases of solid this compound. The exact values can vary slightly depending on experimental conditions.
Solution NMR (e.g., ¹H, ¹³C NMR, 2D COSY, HSQC) for this compound and Related Species
Solution NMR spectroscopy provides valuable insights into the behavior of this compound and its complexes in solution. While direct NMR studies on Ca(BH₄)₂ in solution are less common due to its reactivity, the technique is widely used to characterize related species and reaction products.
For instance, ¹H and ¹³C NMR are routinely used to confirm the structure of organic molecules synthesized using calcium borohydride (B1222165) as a reducing agent. acs.orgrsc.orgrsc.org These techniques, along with 2D experiments like COSY and HSQC, allow for the complete assignment of proton and carbon signals in the product molecules, verifying the outcome of the reaction.
In the context of its use in battery electrolytes, Pulsed-Field-Gradient (PFG) NMR has been employed to study the diffusion of species in Ca(BH₄)₂/THF solutions. osti.gov These studies help in understanding the transport properties of the electrolyte by measuring the diffusion coefficients of the borohydride anion (BH₄⁻) and the solvent molecules (THF). osti.gov
Furthermore, ¹¹B solution NMR is a powerful tool for identifying boron-containing species in solution. For example, after thermal decomposition of metal borohydrides, dissolving the solid residue in water and analyzing it by ¹¹B solution NMR can confirm the presence of the stable [B₁₂H₁₂]²⁻ anion. acs.org The ¹H-coupled ¹¹B NMR spectrum of [B₁₂H₁₂]²⁻ shows a characteristic doublet, and the ¹H-decoupled spectrum shows a singlet, providing unambiguous identification. acs.org
Vibrational Spectroscopy Applications to this compound
Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) spectroscopy, is crucial for identifying the vibrational modes of the borohydride anion ([BH₄]⁻) in this compound. These techniques are sensitive to the local symmetry and bonding within the crystal structure, making them excellent tools for phase identification and for studying structural changes under different conditions.
Raman Spectroscopy for this compound Characterization
Raman spectroscopy is a powerful non-destructive technique used to characterize the various phases and structural transformations of this compound. uwo.ca It probes the vibrational modes of the [BH₄]⁻ anion, which are sensitive to the local crystal environment. acs.org
The Raman spectrum of Ca(BH₄)₂ is typically characterized by several key regions. The B-H stretching modes appear in the 2200-2400 cm⁻¹ region, while the H-B-H bending and deformation modes are observed between 1000 and 1400 cm⁻¹. uwo.caacs.orgtytlabs.co.jp The strongest vibration is typically the symmetric B-H stretching mode, which appears around 2280-2300 cm⁻¹. acs.orggoogle.com The lattice modes, which involve the vibrations of the Ca²⁺ and [BH₄]⁻ units as a whole, are found at lower frequencies, typically below 500 cm⁻¹. uwo.ca
Different polymorphs of Ca(BH₄)₂, such as the α and β phases, exhibit distinct Raman spectra, allowing for their identification. acs.orgacs.org For example, at ambient conditions, a sample containing both α and β phases will show characteristic peaks for each. acs.org The splitting of vibrational modes can indicate a lower local symmetry of the [BH₄]⁻ tetrahedron. acs.org As the temperature is increased, the disappearance of this splitting can signal a phase transition to a structure with higher local symmetry. acs.org
Raman spectroscopy is also used to study the behavior of Ca(BH₄)₂ under high pressure. uwo.caacs.org Changes in the Raman spectra, such as peak shifts and the appearance or disappearance of modes, indicate pressure-induced phase transitions. uwo.caacs.org For instance, studies have shown that the β phase transforms to a disordered structure at pressures above 10.2 GPa, while the α phase remains more stable. acs.orgacs.org
Table 2: Characteristic Raman Peaks for α-Ca(BH₄)₂ at Near Ambient Pressure
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~2274 | ν₁ Symmetric B-H stretch | uwo.ca |
| ~2412 | ν₃ Asymmetric B-H stretch | uwo.ca |
| ~1239 | ν₂ B-H deformation | uwo.ca |
| ~1084 | ν₄ B-H deformation | uwo.ca |
This table presents a selection of characteristic Raman active modes for the α-phase of this compound. The exact peak positions can vary slightly based on experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for this compound Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a complementary technique to Raman spectroscopy for the characterization of this compound. uwo.ca It probes the infrared-active vibrational modes of the [BH₄]⁻ anion and is particularly useful for identifying different polymorphs and reaction products. uwo.caresearchgate.net
The FTIR spectrum of Ca(BH₄)₂ shows characteristic absorption bands corresponding to the B-H stretching and bending vibrations. researchgate.netunige.ch The B-H stretching modes are typically observed in the range of 2200-2400 cm⁻¹, while the H-B-H deformation and bending modes appear between 1000 and 1300 cm⁻¹. uwo.caresearchgate.net The presence of multiple sharp bands in the deformation region is a characteristic feature of the α and β phases of Ca(BH₄)₂. unige.ch
Different polymorphs of Ca(BH₄)₂ can be distinguished by their unique FTIR spectra. For example, the splitting of the stretching bands can indicate the presence of both α and β phases in a sample. researchgate.net Specifically, a band around 2319 cm⁻¹ is associated with α-Ca(BH₄)₂, while a band at approximately 2253 cm⁻¹ is attributed to the β-phase. researchgate.net
FTIR spectroscopy is also employed to monitor the synthesis and purity of this compound. au.dk It can detect impurities such as residual solvents (e.g., tetrahydrofuran (B95107), identified by C-O stretching modes) or byproducts like borates. au.dk The technique is also used to study structural changes under pressure, providing information that complements Raman data for a more complete understanding of high-pressure phases. uwo.ca
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Phase Association | Reference |
| ~2319 | B-H stretching | α-Ca(BH₄)₂ | researchgate.net |
| ~2253 | B-H stretching | β-Ca(BH₄)₂ | researchgate.net |
| 1000-1300 | H-B-H deformation/bending | General | researchgate.net |
This table highlights the principal infrared absorption bands used to identify the different phases of this compound.
X-ray Photoelectron Spectroscopy (XPS) in Surface and Chemical State Analysis of this compound
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical oxidation states of the atoms on the surface of a material. In the study of this compound, XPS is particularly valuable for investigating its surface chemistry, especially in the context of its use in battery applications and as a hydrogen storage material.
XPS analysis of this compound can identify the constituent elements, calcium, and boron, and provide insights into their chemical environment. For instance, in studies related to calcium batteries, XPS is used to analyze the solid electrolyte interphase (SEI) layer that forms on the electrode surface. osti.govresearchgate.net The binding energies of the Ca 2p and B 1s core levels can indicate the formation of different chemical species at the interface. osti.gov For example, after electrochemical cycling, the Ca 2p peak might shift to lower binding energies, suggesting a lower oxidation state of calcium in the inner parts of the SEI layer. osti.gov Analysis of the B 1s signal can reveal the distribution of boron species throughout the SEI. osti.gov
In the context of catalysis, XPS is used to study the chemical state of additives or catalysts mixed with this compound. energy.gov For example, when titanium-based additives are used to improve hydrogen storage properties, XPS can determine the O/Ti ratio on the surface, indicating changes in the catalyst's surface chemistry. energy.gov It can also detect the introduction of other elements, like nitrogen, into the material's lattice. energy.gov
Furthermore, XPS has been used to analyze the surface of neodymium electrodeposited from a calcium borohydride-based electrolyte, confirming the presence of both metallic neodymium (Nd⁰) and trivalent neodymium (Nd³⁺) on the surface of the deposit. ameslab.gov This demonstrates the utility of XPS in understanding the surface composition of materials produced in reactions involving this compound.
Other Advanced Spectroscopic and Analytical Techniques Applied to this compound
Beyond the foundational spectroscopic methods, a suite of other advanced analytical techniques provides deeper insights into the elemental composition, morphology, and thermal stability of this compound and related materials. These methods are crucial for a comprehensive understanding of the compound's properties and behavior.
Laser-Induced Breakdown Spectroscopy (LIBS) for Elemental Composition
Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid and versatile analytical technique used for the elemental analysis of a wide range of materials, including solids, liquids, and gases. researchgate.net The fundamental principle of LIBS involves focusing a high-energy laser pulse onto a sample's surface. spectroscopyonline.com This intense energy ablates a small amount of the material, generating a high-temperature plasma composed of electronically excited atoms and ions. researchgate.net As this plasma cools, the excited species relax to their ground states, emitting light at characteristic wavelengths for each element present. This emitted light is collected and analyzed by a spectrometer to produce a spectrum, which serves as a fingerprint of the elemental composition of the sample. spectroscopyonline.comresearchgate.net
One of the significant advantages of LIBS is that it requires minimal to no sample preparation and is virtually non-destructive, making it suitable for in-situ and real-time analyses. researchgate.netspectroscopyonline.com The technique is capable of detecting both major and minor elements, including low-atomic-number elements, which can be challenging for other methods. spectroscopyonline.comrsc.org
In the context of calcium-containing compounds, LIBS has been effectively employed to determine their elemental makeup. For instance, studies on various materials have demonstrated the ability of LIBS to identify and quantify calcium. The analysis of the LIBS spectrum often involves examining the intensity of emission lines corresponding to both neutral atoms (e.g., Ca I) and ions (e.g., Ca II). spectroscopyonline.com The ratio of these ionic to atomic spectral line intensities can provide further information about the plasma conditions and the sample matrix. spectroscopyonline.com Research has shown a linear relationship between the ratio of Ca II to Ca I spectral line intensities and certain physical properties of the material being analyzed. spectroscopyonline.com
For quantitative analysis, a common approach involves creating calibration curves using standard samples with known concentrations of the elements of interest. rsc.org The intensity of the LIBS signal for a particular element in an unknown sample can then be compared to these curves to determine its concentration. The limits of detection and quantification for elements like calcium using LIBS can be in the range of milligrams per kilogram (mg kg⁻¹), with a relative standard deviation typically below 6%. rsc.org To ensure accuracy, results from LIBS are often validated against other established analytical techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). rsc.org
Table 1: Key Aspects of Laser-Induced Breakdown Spectroscopy (LIBS)
| Aspect | Description | Relevance to this compound Analysis |
| Principle | A pulsed laser ablates the sample, creating a plasma. The light emitted from the cooling plasma is analyzed to identify elements. spectroscopyonline.comresearchgate.net | Allows for the direct and rapid confirmation of the presence of Calcium and Boron in the compound. |
| Advantages | Minimal sample preparation, rapid analysis, in-situ capability, and detection of light elements. researchgate.netspectroscopyonline.com | Facilitates quick quality control and compositional analysis during synthesis and application studies. |
| Quantitative Method | Standard addition and calibration curves are used to determine elemental concentrations. rsc.org | Enables the determination of the stoichiometry and purity of this compound samples. |
| Validation | Results are often compared with techniques like ICP-MS for accuracy. rsc.org | Ensures the reliability of the compositional data obtained for this compound. |
Transmission Electron Microscopy (TEM) and Electron Diffraction for this compound Morphology and Structure
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional images of a material's internal structure. In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interactions between the electrons and the atoms of the sample form an image, which is then magnified and focused onto an imaging device, such as a fluorescent screen or a CCD camera. nih.gov This technique is invaluable for visualizing the morphology, size, and arrangement of nanoparticles and crystalline structures at the nanoscale. researchgate.net
Complementing TEM imaging is selected area electron diffraction (SAED), a technique that provides crystallographic information about the sample. ecmjournal.org By focusing the electron beam on a specific area of the specimen, a diffraction pattern can be generated. nih.gov This pattern, which consists of spots or rings, is a result of the electrons being scattered by the crystal lattice of the material. The geometry and spacing of the features in the diffraction pattern are directly related to the crystal structure and lattice parameters of the material. nih.govnist.gov For amorphous materials, the SAED pattern typically shows diffuse rings, while single crystals produce a regular pattern of spots, and polycrystalline materials exhibit a series of concentric rings. researchgate.net
The application of TEM and electron diffraction is crucial for characterizing the physical properties of materials like this compound. For instance, in the study of calcium-containing compounds like amorphous calcium carbonate, TEM has been used to reveal the morphology and size of the particles, showing them to be composed of tiny clusters approximately 2 nm in size. researchgate.net High-resolution TEM (HRTEM) can even visualize the lattice fringes within individual crystalline regions, providing direct evidence of the crystal structure. ecmjournal.org
Electron diffraction patterns are instrumental in identifying the crystalline phases present in a sample. For example, in the analysis of calcium phosphates, SAED patterns helped distinguish between different phases such as hydroxyapatite (B223615) and octacalcium phosphate. ecmjournal.org The ability to obtain diffraction patterns from very small areas (a few nanometers in diameter) using microdiffraction techniques further enhances the analytical power, allowing for the characterization of individual nanocrystals within a larger sample. nih.gov
Table 2: Applications of TEM and Electron Diffraction in Material Characterization
| Technique | Information Obtained | Significance for this compound |
| Transmission Electron Microscopy (TEM) | High-resolution images of particle morphology, size, and internal structure. nih.gov | Elucidates the physical form of synthesized this compound, such as nanoparticle size and shape, which can influence its properties. |
| High-Resolution TEM (HRTEM) | Visualization of crystal lattices and defects. ecmjournal.orgnih.gov | Provides direct evidence of the crystalline nature and structural integrity of this compound at the atomic level. |
| Selected Area Electron Diffraction (SAED) | Crystallographic information, including phase identification and crystal structure. ecmjournal.org | Confirms the crystal structure of this compound and can identify any crystalline impurities or different phases present. |
| Microdiffraction | Diffraction patterns from nanoscale regions. nih.gov | Allows for the structural analysis of individual this compound nanocrystals. |
Thermogravimetric Analysis (TGA) for Decomposition Pathway Elucidation of this compound
Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com The sample is placed in a small pan attached to a precision balance, which is situated inside a furnace. The temperature of the furnace is programmed to increase at a specific rate, and the mass of the sample is continuously monitored. h-and-m-analytical.com The resulting data is typically plotted as mass or mass percentage versus temperature, creating a TGA curve.
TGA is particularly useful for studying the thermal stability and decomposition of materials. chembam.com As the temperature increases, the sample may undergo various chemical and physical changes that result in a mass loss, such as decomposition, evaporation, or reduction, or a mass gain, such as oxidation. tainstruments.com Each step in the TGA curve, where a significant mass loss occurs, corresponds to a specific thermal event. The temperature range over which this loss occurs and the total percentage of mass lost provide valuable information about the composition and thermal properties of the material. etamu.edu
To aid in the interpretation of TGA data, the first derivative of the mass loss curve (known as the DTG curve) is often plotted. The peaks in the DTG curve correspond to the points of the greatest rate of mass change, making it easier to identify the temperatures at which decomposition events occur. h-and-m-analytical.com
In the study of calcium-containing compounds, such as calcium oxalate (B1200264) monohydrate, TGA is a standard method for analyzing its multi-step decomposition. h-and-m-analytical.cometamu.edu The decomposition of calcium oxalate monohydrate proceeds through three distinct stages: the loss of water, followed by the release of carbon monoxide, and finally the release of carbon dioxide, leaving behind a stable residue of calcium oxide. h-and-m-analytical.com The TGA curve for this process shows three clear steps of mass loss, each corresponding to one of these decomposition reactions. etamu.edu
By applying TGA to this compound, researchers can determine its thermal stability and elucidate its decomposition pathway. This information is critical for understanding how the material behaves at elevated temperatures, which is essential for its safe handling, storage, and application, particularly in fields like hydrogen storage where thermal decomposition is a key process. The analysis can reveal the temperatures at which hydrogen is released and identify the intermediate and final products of the decomposition.
Table 3: TGA Analysis of a Multi-Step Decomposition (Example: Calcium Oxalate Monohydrate)
| Decomposition Step | Reaction | Approximate Temperature Range (°C) | Product Lost |
| 1 | CaC₂O₄·H₂O → CaC₂O₄ + H₂O | < 200 | Water (H₂O) |
| 2 | CaC₂O₄ → CaCO₃ + CO | ~400 - 500 | Carbon Monoxide (CO) |
| 3 | CaCO₃ → CaO + CO₂ | > 600 | Carbon Dioxide (CO₂) |
Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and atmosphere. h-and-m-analytical.comchembam.com
Chemical Reactivity and Reaction Mechanisms of Calcium Boranuide
Dehydrogenation Processes and Hydrogen Release Kinetics of Calcium Boranuide
The release of hydrogen from calcium borohydride (B1222165) is a key process for its application in hydrogen storage. This dehydrogenation is a complex, multi-step thermal decomposition. researchgate.netsemanticscholar.org
The thermal decomposition of calcium borohydride is understood to proceed through several steps, involving the formation of intermediate compounds before the final release of hydrogen. researchgate.net Experimentally, it has been observed that Ca(BH₄)₂ undergoes a two-step decomposition between 620 K and 770 K (347°C and 497°C). researchgate.net The initial decomposition step yields calcium hydride (CaH₂) and an unidentified intermediate compound. researchgate.net Upon further heating, this intermediate decomposes, leaving CaH₂ as the only crystalline product observed after the second step. researchgate.net
Several factors significantly affect the temperature and kinetics of hydrogen release from calcium borohydride. The polymorphic structure of Ca(BH₄)₂ plays a crucial role. The material exists in several crystalline forms, with the α- and β-phases being the most common. semanticscholar.org The α-phase is stable at lower temperatures, transitioning to the β-phase at higher temperatures (around 440 K or 167°C). semanticscholar.orgmdpi.com This polymorphic transition influences the decomposition kinetics, with samples containing more of the α-Ca(BH₄)₂ polymorph showing a greater mass loss during decomposition steps. mdpi.com
Table 1: Common Crystal Structures of Calcium Borohydride
| Phase | Crystal System | Space Group | Temperature Stability |
|---|---|---|---|
| α-Ca(BH₄)₂ | Orthorhombic | Fddd | 0 K - 440 K |
| β-Ca(BH₄)₂ | Tetragonal | P4₂/n | > 440 K |
| γ-Ca(BD₄)₂ | Orthorhombic | Pbca | Metastable |
This table is based on data from reference semanticscholar.org.
Mechanical processing, such as ball milling, is another factor that can lower the decomposition temperature. mdpi.com Additionally, the use of additives or catalysts can significantly alter the dehydrogenation process. mdpi.commdpi.com Nanosizing and nanoconfinement of calcium borohydride have also been explored as methods to improve hydrogen release kinetics. semanticscholar.orgmdpi.com
Mechanistic Pathways of Hydrogen Desorption from this compound
Reactions of this compound with Other Chemical Species and Solvent Interactions
The reactivity of calcium borohydride is highly dependent on its chemical environment, particularly the solvent used. These interactions are critical for its applications in organic synthesis and as an electrolyte in batteries.
In electrolyte applications, the solvent plays a critical role in the speciation and coordination of calcium ions. In tetrahydrofuran (B95107) (THF), a commonly used solvent, the speciation of Ca(BH₄)₂ evolves with concentration. osti.govnih.gov At low concentrations, neutral Ca(BH₄)₂ monomers are prevalent. osti.gov As the salt concentration increases, these monomers progressively convert into multimeric species like Ca₂(BH₄)₄ and ionic species such as the electroactive CaBH₄⁺ and Ca(BH₄)₃⁻. osti.gov This shift towards increased ionicity with concentration occurs despite significant ion pairing. osti.gov The formation of these ionic species is crucial for enabling calcium plating and stripping in battery applications. researchgate.net
During the thermal decomposition of calcium borohydride, various intermediate phases are formed. researchgate.net One of the most discussed intermediates has the general formula CaB₂Hₓ. researchgate.net An intermediate phase, proposed as CaB₂H₂, was identified as a major decomposition product in some studies. However, subsequent theoretical analysis using DFT calculations suggested that this specific CaB₂H₂ structure is energetically highly unfavorable and unlikely to form as a stable intermediate. aps.org Instead, these calculations predicted a CaB₂H₆ compound as a more plausible low-energy intermediate. aps.org
Besides these, other intermediates have been observed. During decomposition, an unknown intermediate compound forms alongside CaH₂ in the first decomposition step. researchgate.net In composite systems, such as Ca(BH₄)₂ mixed with MgF₂, an intermediate phase identified as CaF₂₋ₓHₓ was observed during the rehydrogenation process. acs.org The formation of mixed borohydride borates, like LiCa₃(BH₄)(BO₃)₂, has also been reported, likely resulting from reactions with oxygen-containing impurities. semanticscholar.org The characterization and understanding of these transient phases are crucial for elucidating the complete reaction mechanism.
Solvent-Dependent Ion Speciation and Coordination Effects in this compound Electrolytes
Catalytic Effects on this compound Reaction Pathways
Catalysts and additives are widely investigated to improve the kinetics of hydrogen release and absorption for calcium borohydride. semanticscholar.org The addition of various materials can significantly lower the dehydrogenation temperature and enhance reaction rates. mdpi.com
Transition metal-based catalysts, particularly those containing titanium (Ti) and niobium (Nb), have shown promising results in lowering the conditions required for rehydrogenation. semanticscholar.orgmdpi.com Fluoride-based additives like TiF₃ have also been shown to decrease the decomposition temperature. mdpi.com The mechanism for this improvement is not fully understood, but it is believed that these additives may facilitate the reaction pathways. mdpi.comunige.ch In some cases, the formation of CaH₂₋ₓFₓ phases during decomposition may play a role in enhancing the sorption properties. unige.ch
Hydrogel-based catalysts have also been employed for the dehydrogenation of Ca(BH₄)₂. researchgate.netresearchgate.netgazi.edu.tr For instance, a cobalt ion-loaded poly(acrylamide-co-acrylic acid) hydrogel catalyst was used for the hydrolysis of Ca(BH₄)₂, which is a form of dehydrogenation. researchgate.netgazi.edu.tr The study found that hydrogen production increased with temperature, and the activation energy for the dehydrogenation was determined to be 71.39 kJ/mol. researchgate.netgazi.edu.tr
Table 2: Effect of Temperature on Catalytic Dehydrogenation Yield of Ca(BH₄)₂
| Temperature (°C) | Dehydrogenation Yield (%) |
|---|---|
| 25 | 46.5 |
| 35 | 76.0 |
| 45 | 98.5 |
Data from a study using a p(AAm-co-AAc)-Co hydrogel catalyst. researchgate.netgazi.edu.tr
It has also been demonstrated that for the synthesis of Ca(BH₄)₂ from its decomposition products (CaB₆ and CaH₂), the addition of a catalyst or dopant is essential for the reaction to proceed under high-hydrogen pressure and moderate temperatures. acs.org
Role of Catalysts in Dehydrogenation of this compound
This compound, with a theoretical hydrogen storage capacity of 11.5 wt%, presents a promising material for chemical hydrogen storage. However, its practical application is hindered by slow hydrogen release kinetics and a high dehydrogenation temperature, typically in the range of 350–500 °C. mdpi.comsemanticscholar.org To overcome these challenges, significant research has focused on the use of catalysts to improve the dehydrogenation properties of this compound by lowering the decomposition temperature and enhancing the reaction rates. mdpi.com
Various materials have been investigated as potential catalysts. Metal fluorides, such as niobium pentoxide (NbF₅), have been shown to play a catalytic role in the hydrogen sorption kinetics of composites like Ca(BH₄)₂ + MgH₂. mdpi.com The in-situ formation of nanometer-sized niobium diboride (NbB₂) during cycling appears to be responsible for preventing the agglomeration of the reactive hydride composite and refining its microstructure. mdpi.com
The addition of other metals and metal compounds has also yielded positive results. For instance, the inclusion of aluminum (Al) can significantly lower the reaction enthalpy and the equilibrium temperature for hydrogen release. mdpi.com Titanium trichloride (B1173362) (TiCl₃) has been demonstrated to improve the reversibility of the hydrogen storage process in this compound. researchgate.net Furthermore, a calcium aryloxide complex has been identified as an active catalyst for the dehydrogenation of amine-boranes, suggesting a potential pathway for related reactions involving borohydrides. nih.govrsc.org
The mechanism of catalytic action often involves the formation of intermediate species that facilitate the breakdown of the borohydride and the release of hydrogen. For example, in aluminum-doped systems, the formation of aluminum diboride (AlB₂) in the dehydrogenated state contributes to a lower desorption temperature. researchgate.net The primary goal of these catalytic strategies is to destabilize the Ca(BH₄)₂ compound, thus making the release of hydrogen more energetically favorable under milder conditions.
Table 1: Effect of Various Catalytic Additives on this compound Dehydrogenation
| Catalytic Additive | Observed Effect | Reference |
|---|---|---|
| Niobium Pentoxide (NbF₅) | Forms NbB₂ nanoparticles, refines microstructure, improves sorption kinetics. | mdpi.com |
| Aluminum (Al) | Lowers reaction enthalpy and dehydrogenation temperature. | mdpi.com |
| Titanium Trichloride (TiCl₃) | Improves the rehydrogenation of Ca(BH₄)₂. | researchgate.net |
Investigation of Hydrogel Catalysts in this compound Transformations
Hydrogel-based catalysts have emerged as a novel approach for facilitating the dehydrogenation of this compound, particularly in aqueous environments (hydrolysis). researchgate.net These catalysts typically consist of metal nanoparticles embedded within a porous, hydrophilic hydrogel matrix, which provides a high surface area for the reaction and allows for efficient interaction between the catalyst and the boranuide solution. researchgate.netdergipark.org.tr
A notable example is the use of a cobalt ion-loaded poly(acrylamide-co-acrylic acid) (p(AAm-co-AAc)-Co) hydrogel for the catalytic dehydrogenation of this compound. researchgate.netresearchgate.net Research has shown that this hydrogel catalyst is effective in promoting hydrogen release at significantly lower temperatures compared to the uncatalyzed thermal decomposition. researchgate.net
The dehydrogenation reaction in the presence of the p(AAm-co-AAc)-Co hydrogel catalyst was studied at different temperatures, revealing a strong temperature dependence on the hydrogen yield. researchgate.netgazi.edu.tr The activation energy for the dehydrogenation of Ca(BH₄)₂ using this hydrogel catalyst was determined to be 71.39 kJ/mol, based on a zero-order reaction kinetic model. researchgate.netgazi.edu.tr
A key advantage of this catalytic system is its reusability. Studies have demonstrated that the p(AAm-co-AAc)-Co hydrogel catalyst can be used for multiple consecutive dehydrogenation runs. researchgate.netgazi.edu.tr In one study, the catalyst was reused ten times without significant structural degradation. researchgate.net However, a gradual decrease in performance was observed, with the conversion ratio dropping from 98.5% to 83.5% over the ten cycles. researchgate.netgazi.edu.tr This indicates good stability but also highlights a need for further optimization to prevent deactivation. The macroporous and hydrophilic nature of the hydrogel is crucial, as it allows the this compound solution to penetrate the catalyst's interior and facilitates the escape of the hydrogen gas produced. dergipark.org.tr
Table 2: Hydrogen Yield from Ca(BH₄)₂ Dehydrogenation using p(AAm-co-AAc)-Co Hydrogel Catalyst at Different Temperatures
| Reaction Temperature (°C) | Hydrogen Yield (%) | Reference |
|---|---|---|
| 25 | 46.5 | researchgate.netgazi.edu.tr |
| 35 | 76.0 | researchgate.netgazi.edu.tr |
Research Applications of Calcium Boranuide in Advanced Materials Science
Calcium Boranuide in Hydrogen Storage Technologies
This compound, also known as calcium borohydride (B1222165) (Ca(BH₄)₂), has garnered significant attention as a potential hydrogen storage material due to its high gravimetric and volumetric hydrogen densities. nih.gov With a theoretical hydrogen content of 11.5 wt%, it stands as a promising candidate for on-board hydrogen storage applications. nih.gov However, challenges related to its hydrogen release and absorption kinetics, as well as the reversibility of the process, have been the focus of extensive research.
Optimization of Reversible Hydrogen Storage Capacity of this compound
The practical reversible hydrogen storage capacity of this compound is lower than its theoretical maximum, typically around 9.6 wt% under actual dehydrogenation conditions. mdpi.comsemanticscholar.org Researchers have explored various avenues to maximize this reversible capacity.
One key area of investigation involves the formation of reactive hydride composites (RHCs). mdpi.com By mixing Ca(BH₄)₂ with other hydrides, such as lithium borohydride (LiBH₄), sodium borohydride (NaBH₄), or potassium borohydride (KBH₄), researchers have predicted the formation of destabilized systems. nih.gov These destabilized systems are expected to have more favorable thermodynamics for reversible hydrogen storage, with predicted high gravimetric densities of over 6.0 wt% H₂ and low reaction enthalpies of approximately 35 kJ/(mol⁻¹ H₂). nih.gov
First-principles theoretical studies have been instrumental in predicting new hydrogen storage reactions with improved reversibility. nih.gov These computational methods help in identifying promising composite systems and reaction pathways that can operate under moderate temperature and pressure conditions suitable for practical applications. nih.gov For instance, theoretical calculations have suggested that the dehydrogenation of Ca(BH₄)₂ can proceed through competing pathways leading to the formation of either CaB₆ and CaH₂ or CaB₁₂H₁₂ and CaH₂. nih.gov
The influence of catalysts has also been shown to be crucial for enhancing the reversibility of hydrogen storage in Ca(BH₄)₂. nih.gov Doping with catalysts is essential for improving the reaction kinetics of both hydrogen release and uptake. nih.gov
Below is a table summarizing the theoretical and practical hydrogen storage capacities of this compound.
| Property | Value |
|---|---|
| Theoretical Maximum Hydrogen Storage Capacity | 11.5 wt% nih.govmdpi.com |
| Practical Dehydrogenation Capacity | 9.6 wt% mdpi.comsemanticscholar.orgnih.gov |
| Rehydrogenated Hydrogen Content (TiCl₃ catalyzed) | ~3.8 wt% researchgate.net |
| Rehydrogenated Hydrogen Capacity (Nb or Ti catalyzed) | 4.5 wt% researchgate.net |
Strategies for Enhancing Hydrogen Release and Absorption Kinetics of this compound
A significant hurdle in the practical application of this compound for hydrogen storage is its slow hydrogen release and absorption kinetics. mdpi.comsemanticscholar.org To address this, researchers have focused on several strategies, including catalysis, nanostructuring, and the formation of composites.
Catalysis: The use of catalysts has been identified as a critical factor in improving the kinetics of hydrogen exchange. nih.gov Various additives have been investigated for their catalytic effects. For example, doping with titanium-based compounds like TiCl₃ and Ti(OⁱPr)₄ has been shown to enhance the kinetics of dehydrogenation and rehydrogenation. mdpi.comresearchgate.net Similarly, the addition of NbF₅ has been found to be effective, although it only reduces the dehydrogenation temperature by about 20°C. frontiersin.org Transition metal chlorides such as CoCl₂, NiCl₂, and FeCl₃ have also been explored as catalysts for Ca(BH₄)₂·2NH₃, a related ammoniate complex, significantly lowering the hydrogen desorption temperature. researchgate.netresearchgate.net
Composite Formation: Creating composites by mixing Ca(BH₄)₂ with other materials is another effective strategy. Combining it with amides like Mg(NH₂)₂ or Ca(NH₂)₂ can lower the initial hydrogen desorption temperature by 100°C compared to pure Ca(BH₄)₂. frontiersin.org The interaction between the NH₂ (Hδ+) and BH₄ (Hδ−) groups is believed to facilitate hydrogen release. researchgate.net For instance, combining Ca(BH₄)₂ with urea (B33335) has been shown to decrease the hydrogen desorption temperature from 360°C to 125°C. researchgate.net
Nanostructuring and Ball Milling: High-energy ball milling is a common technique used to prepare catalyzed Ca(BH₄)₂ and to reduce its particle size, which can improve reaction kinetics. nih.govresearchgate.net This mechanical process can introduce defects and increase the surface area, providing more sites for hydrogen absorption and desorption.
The following table details the effects of different strategies on the hydrogen desorption temperature of this compound and its composites.
| System | Dehydrogenation Onset/Peak Temperature | Key Findings |
|---|---|---|
| Pure Ca(BH₄)₂ | 350-500°C mdpi.comsemanticscholar.org | Sluggish kinetics. mdpi.comsemanticscholar.org |
| TiCl₃-catalyzed Ca(BH₄)₂ | Dehydrogenation at ~450°C, Rehydrogenation at ~350°C researchgate.net | Enables rehydrogenation under 90 bar H₂. researchgate.net |
| Ca(BH₄)₂ with Nb or Ti catalysts | Rehydrogenation at 350°C researchgate.net | Re-hydrogenated material exhibits 4.5 wt.% H₂ capacity. researchgate.net |
| Ca(BH₄)₂–2Mg(NH₂)₂ | Initial desorption 100°C lower than pure Ca(BH₄)₂ frontiersin.org | Releases 8.3 wt% H₂ at 480°C. frontiersin.org |
| Ca(BH₄)₂–2Ca(NH₂)₂ | Initial desorption 100°C lower than pure Ca(BH₄)₂ frontiersin.org | Releases 6.8 wt% H₂ at 480°C. frontiersin.org |
| Ca(BH₄)₂ combined with urea | 125°C researchgate.net | Significant reduction in desorption temperature. researchgate.net |
| CoCl₂-doped Ca(BH₄)₂·2NH₃ | 170°C researchgate.netresearchgate.net | Releases 7.6 wt% H₂ at 200°C. researchgate.netresearchgate.net |
Development of Advanced Hydrogen Storage Materials and Composites Utilizing this compound
Reactive Hydride Composites (RHCs): As mentioned earlier, RHCs are a major focus. The Ca(BH₄)₂-LiBH₄ system, when combined with additives like LaMg₃, has shown significantly improved hydrogen storage properties. The main dehydrogenation for this composite starts around 200°C, which is 100°C lower than the pristine Ca(BH₄)₂ + LiBH₄ system. researchgate.net Re-hydrogenation can begin at a low temperature of approximately 150°C, and the system maintains 70% of its initial hydrogen desorption capacity after five cycles. researchgate.net
Composites with Metal Hydrides: Composites of Ca(BH₄)₂ with other metal hydrides like MgH₂ are being investigated. The formation of Ca-Mg intermetallics in MgH₂–CaH₂ composites can lead to favorable hydrogen sorption reactions and substantially improved kinetics. researchgate.net The addition of a catalyst like ZrCl₄ to a CaH₂–MgH₂ composite has been shown to remarkably improve the hydrogen sorption temperature and pressure. researchgate.net
Porous Structures: Creating a porous structure can also enhance hydrogen storage properties. A porous CaB₂H₇–0.1TiO₂ system demonstrated a desorption peak temperature reduced by more than 50°C compared to dense Ca(BH₄)₂. researchgate.net This porous material achieved a sorption capacity of about 5 wt% H₂ rapidly below 300°C and retained its porous structure after dehydrogenation, allowing for rapid hydrogen absorption. researchgate.net
The use of composite materials is a key strategy in designing advanced hydrogen storage vessels, aiming for high strength-to-weight ratios and resistance to the high pressures and temperatures involved. mdpi.comaddcomposites.com
This compound in Battery Technologies
Beyond hydrogen storage, the electrochemical properties of this compound make it a material of interest for battery applications. mdpi.com Its potential use as an electrolyte material is being explored in various next-generation battery systems.
Application of this compound as Electrolyte Materials in Rechargeable Batteries (e.g., Li-ion, Na-ion, Ca-ion, Ca-S)
This compound has shown potential for use in both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs) due to its ability to release hydrogen through a reversible electrochemical process, effectively acting as an energy and hydrogen reservoir within the battery. mdpi.com Theoretical calculations suggest that one mole of Ca(BH₄)₂ could potentially store four moles of lithium, indicating a high theoretical energy density for LIB applications. mdpi.com
In the context of calcium-ion batteries (CIBs), the discovery of Ca(BH₄)₂ in tetrahydrofuran (B95107) (THF) as an electrolyte that allows for the plating and stripping of calcium at room temperature with low polarization was a significant breakthrough. researchgate.net This has spurred research into CIBs as a viable alternative to LIBs, given the high abundance and low cost of calcium. azom.comwikipedia.org
Recent research has also focused on developing novel electrolytes based on calcium borohydride derivatives for Ca-ion and Ca-S batteries. For instance, a Ca(BH₄)₂-based gel-polymer electrolyte (GPE) prepared with poly(tetrahydrofuran) (pTHF) has demonstrated excellent stability against Ca-metal anodes and high ionic conductivity. researchgate.net Another promising development is a new solid calcium hydridoborate electrolyte, Ca(BH₄)₂·2NH₂CH₃, which exhibits high Ca²⁺ ionic conductivity at 70°C. researchgate.net
The development of electrolytes is a key enabler for next-generation battery systems, including those based on calcium. researchgate.neteuropa.eu
Ionic Conductivity Enhancement Studies in this compound-based Electrolytes
A critical factor for the performance of any electrolyte is its ionic conductivity. For this compound-based electrolytes, enhancing the mobility of Ca²⁺ ions is a primary research goal.
The ionic conductivity of Ca(BH₄)₂ is attributed to the rich speciation of borohydride anions. mdpi.com Strategies to enhance this conductivity often involve modifying the material's structure or creating composite electrolytes.
The solid electrolyte Ca(BH₄)₂·2NH₂CH₃ has a relatively open and flexible structure with weak dihydrogen bonds, which is believed to facilitate the migration of Ca²⁺ ions, resulting in a high ionic conductivity of approximately 10⁻⁵ S cm⁻¹ at 70°C. researchgate.net This material also has a low electronic conductivity, leading to a high ionic transport number close to unity (t_ion = 0.9916). researchgate.net
Composite electrolytes, such as the Ca(BH₄)₂-based GPE with pTHF, have also shown high ionic conductivity. researchgate.net The interactions at the interface between different phases in a composite electrolyte can create pathways for enhanced ionic conduction. nih.gov
The table below presents the ionic conductivity of some this compound-based and other relevant calcium electrolytes.
| Electrolyte System | Ionic Conductivity | Temperature |
|---|---|---|
| Ca(BH₄)₂·2NH₂CH₃ | ~ 10⁻⁵ S cm⁻¹ | 70°C |
| Ca[B(hfip)₄]₂ in mixed solvent | 4 mS cm⁻¹ | Room Temperature |
| 0.25 M Ca[B(hfip)₄]₂-DME | 8.3 mS cm⁻¹ | 23°C |
| Ca(BH₄)₂-based gel-polymer electrolyte (GPE) | High (specific value not stated) | Not specified |
Solid Electrolyte Interphase (SEI) Formation and Modulation in this compound Electrolyte Systems
The solid electrolyte interphase (SEI) is a critical component in rechargeable batteries, forming at the electrode-electrolyte interface through the decomposition of electrolyte constituents. chemrxiv.orgresearchgate.netchemrxiv.org Its properties significantly influence battery performance, including lifespan and reversible metal-ion deposition. chemrxiv.orgresearchgate.netchemrxiv.org In calcium batteries, the highly reductive nature of calcium metal promotes reactions with the electrolyte, leading to the formation of a passivation layer. icmab.esresearchgate.net The composition of this layer is paramount for enabling or hindering the migration of Ca²⁺ ions. icmab.es
Research has demonstrated that the presence of borate (B1201080) species in the SEI is crucial for facilitating Ca²⁺ transport and reversible calcium electrodeposition. icmab.esresearchgate.neticmab.es Studies comparing electrolytes have shown that a SEI formed from a calcium bis(tetrafluoroborate) (Ca(BF₄)₂) electrolyte is rich in organic compounds and borate species, which allows for calcium plating and stripping. icmab.es In contrast, an electrolyte lacking boron, such as one with calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂), tends to form a carbonate-based passivation layer that blocks Ca²⁺ ions. icmab.es
The formation of a stable and ionically conductive SEI is governed by the decomposition of the electrolyte's salt and solvents. chemrxiv.org Ab initio molecular dynamics simulations have been employed to understand these complex interactions at the atomic level. chemrxiv.orgresearchgate.netchemrxiv.org These simulations show that in electrolytes containing Ca(BF₄)₂, the SEI is predominantly composed of organic products from solvent decomposition, due to the high redox stability of the Ca(BF₄)₂ salt. chemrxiv.org The presence of boron-based additives or salts leads to the formation of boron-crosslinked polymeric matrices within the SEI, which is key to its functionality. researchgate.neticmab.es
The choice of solvent also plays a significant role in modulating the SEI composition and electrochemical performance. mit.edu In studies using 1 M this compound (Ca(BH₄)₂) in tetrahydrofuran (THF), it was found that the coordinated THF promotes the formation of beneficial borate species in the SEI. mit.edu However, when THF is systematically replaced by glymes like 1,2-dimethoxyethane (B42094) (G1) or bis(2-methoxyethyl) ether (G2), the electrochemical performance deteriorates. mit.edu This is because glymes displace THF from the Ca²⁺ coordination sphere, weakening the Ca²⁺–BH₄⁻ interactions. mit.edu This leads to a decrease in the formation of borate species and an increase in organic C–O species in the SEI, resulting in phases that block Ca²⁺ transport. mit.edu
Table 1: SEI Composition and Properties in Different Calcium Electrolyte Systems
| Electrolyte System | Key SEI Components | Ca²⁺ Transport Properties | Reference |
|---|---|---|---|
| Ca(BF₄)₂ in EC:PC | Borate species, organic polymers | Permissive | icmab.es |
| Ca(TFSI)₂ in EC:PC | Carbonate-based species | Blocking | icmab.es |
| Ca(BH₄)₂ in THF | Borate species, organic C-O species | Permissive | mit.edu |
This compound in Catalysis and Organic Synthesis Reagents
Use of this compound in Specific Organic Reactions
This compound, particularly its tetrahydrofuran (THF) adduct [Ca(BH₄)₂(THF)₂], serves as a useful reagent in organic synthesis. semanticscholar.org One notable application is its use as an initiator for the ring-opening polymerization of cyclic esters. semanticscholar.orgrsc.org
Specifically, [Ca(BH₄)₂(THF)₂] has been successfully employed to initiate the polymerization of ε-caprolactone and L-lactide. semanticscholar.org This process highlights the catalytic potential of this compound in creating biodegradable polyesters, which have significant industrial and biomedical applications. The reaction is typically carried out in a THF solvent, where the this compound adduct is readily prepared. semanticscholar.orgrsc.org
The mechanism of polymerization involves the coordination of the monomer to the calcium center, followed by nucleophilic attack by the borohydride or a growing polymer chain. The activity and selectivity of the polymerization can be influenced by the nature of the ligands attached to the calcium center, as explored in organometallic derivatives.
Role of this compound in Organometallic Chemistry
This compound is a valuable precursor in organometallic chemistry for the synthesis of a variety of calcium complexes. semanticscholar.orgresearchgate.net Its utility stems from its reactivity with other reagents to form new organometallic compounds, often through salt metathesis reactions. mdpi.com
A convenient route to the THF adduct, [Ca(BH₄)₂(THF)₂], involves the reaction of calcium methoxide (B1231860) (Ca(OMe)₂) with a borane (B79455) THF complex (BH₃·THF) in THF. semanticscholar.orgrsc.org This adduct serves as a starting material for further transformations. For instance, reacting [Ca(BH₄)₂(THF)₂] with potassium salts of bulky ligands, such as potassium pentamethylcyclopentadienide (KCp) or K{(Me₃SiNPPh₂)₂CH}, leads to the formation of dimeric heteroleptic mono-borohydride derivatives like [CpCa(BH₄)(THF)n]₂ and [{(Me₃SiNPPh₂)₂CH}Ca(BH₄)(THF)₂]. rsc.org
Furthermore, this compound reacts readily with sodium cyclopentadienyl (B1206354) compounds in THF to produce the corresponding calcium cyclopentadienyl complexes in high yields. researchgate.net This provides a straightforward synthetic route to compounds like bis(cyclopentadienyl)calcium(THF)₂, (Cp₂Ca(THF)₂), which are useful reagents in their own right. researchgate.net The driving force for these reactions is often the formation of a stable salt byproduct, such as sodium borohydride.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Ca(BH₄)₂ |
| Calcium bis(tetrafluoroborate) | Ca(BF₄)₂ |
| Calcium bis(trifluoromethanesulfonyl)imide | Ca(TFSI)₂ |
| Tetrahydrofuran | C₄H₈O |
| 1,2-dimethoxyethane | C₄H₁₀O₂ |
| bis(2-methoxyethyl) ether | C₆H₁₄O₃ |
| ε-caprolactone | C₆H₁₀O₂ |
| L-lactide | C₆H₈O₄ |
| Calcium methoxide | Ca(OMe)₂ |
| Borane THF complex | BH₃·THF |
| Potassium pentamethylcyclopentadienide | KC₅(CH₃)₅ (KCp*) |
| Sodium cyclopentadienide | NaC₅H₅ |
| Colemanite | Ca₂B₆O₁₁·5H₂O |
| Calcium Hydride | CaH₂ |
| Magnesium Diboride | MgB₂ |
| Calcium Oxide | CaO |
| Calcium Chloride | CaCl₂ |
| Sodium Borohydride | NaBH₄ |
Future Research Directions and Current Challenges for Calcium Boranuide
Addressing Kinetic and Thermodynamic Limitations in Calcium Boranuide Systems
A primary challenge hindering the practical application of this compound is its operational thermodynamics and kinetics. mdpi.com The material requires high temperatures, typically between 350–500 °C, for hydrogen release (dehydrogenation), and the kinetics of this process are sluggish. mdpi.comsemanticscholar.org Furthermore, the decomposition pathways are complex and not fully understood, which complicates efforts to improve its performance. mdpi.comsemanticscholar.org
Future research must focus on strategies to lower the dehydrogenation temperature and enhance the rates of both hydrogen release and uptake. Key research areas include:
Catalysis: Investigating novel catalysts to decrease the activation energy of the dehydrogenation and rehydrogenation reactions. While various additives have been explored, a deeper understanding of catalyst-substrate interactions is needed to design more effective systems.
Nanosizing and Nanoconfinement: Reducing the particle size of this compound to the nanoscale can significantly alter its thermodynamic and kinetic properties. mdpi.com Research shows that nanostructuring can reduce the dehydrogenation enthalpy. mdpi.com For instance, DFT simulations of β-Ca(BH₄)₂ thin films predicted a reduction in dehydrogenation enthalpy of 30–35 kJ/mol H₂ for thicknesses in the 5–20 Å range. mdpi.com
| System | Dehydrogenation Temperature (°C) | Reaction Enthalpy (kJ/mol H₂) | Notes | Source |
|---|---|---|---|---|
| Neat Ca(BH₄)₂ | ~280 (equilibrium at 1 bar H₂) | 87.2 | Practical dehydrogenation often requires 350–500 °C due to kinetic barriers. | mdpi.comsemanticscholar.org |
| Ca(BH₄)₂ + Al Composite | ~140 (equilibrium at 1 bar H₂) | 64.9 | Inclusion of Al significantly lowers the decomposition temperature. | mdpi.comsemanticscholar.org |
| Nanosized β-Ca(BH₄)₂ (5-20 Å film) | N/A (Computational Study) | Reduced by 30-35 | DFT simulation showing the potential of nanosizing to lower enthalpy. | mdpi.com |
Development of Novel Synthesis Routes for Scalability and Cost Reduction of this compound
The high cost of this compound is a major economic barrier to its widespread adoption. mdpi.comsemanticscholar.org The development of cost-effective and scalable synthesis methods is therefore a critical area of research. mdpi.comsemanticscholar.org Traditional methods often involve multiple steps or expensive precursors. mdpi.com
Current and emerging synthesis routes that warrant further investigation include:
Metathesis Reactions: A common laboratory-scale method involves the ball milling of calcium chloride and sodium borohydride (B1222165) in a solvent like tetrahydrofuran (B95107) (THF). mdpi.com This produces a THF adduct, Ca(BH₄)₂·2THF, which requires subsequent desolvation. mdpi.com Optimizing this wet chemistry approach for industrial scale and reducing solvent use are key goals.
Solid-State Reactions: Direct synthesis from abundant and low-cost raw materials is highly desirable. One promising route involves the mechanochemical reaction of anhydrous colemanite (a calcium borate (B1201080) mineral) with calcium hydride. mdpi.comsemanticscholar.org This method has the potential to reduce the cost of this compound to approximately $4 per gram, a significant decrease from the commercial price of around $200 per gram. mdpi.comsemanticscholar.org
Direct Hydrogenation: Researchers have successfully synthesized this compound through the hydrogenation of mixtures like CaH₂ + MgB₂ at high temperatures and pressures (e.g., 350 °C and 140 bar H₂). mdpi.com Another approach uses AlB₂ as a boron source, reacting with CaH₂ under hydrogen pressure. mdpi.com Further research to lower the required pressure and temperature for these reactions is needed to improve their economic feasibility.
| Synthesis Route | Precursors | Key Conditions | Advantages/Challenges | Source |
|---|---|---|---|---|
| Wet Chemistry (Metathesis) | CaCl₂, NaBH₄, THF | Ball milling, desolvation at ~80°C | Produces THF adduct; requires solvent removal. | mdpi.com |
| Solid-State Milling | Colemanite (Ca₂B₆O₁₁·5H₂O), CaH₂ | Spex-milling | Significant potential cost reduction (~$4/g); uses inexpensive mineral. | mdpi.comsemanticscholar.org |
| Direct Hydrogenation (RHC) | CaH₂, MgB₂ | 350 °C, 140 bar H₂ | High pressure and temperature required. | mdpi.com |
| Direct Hydrogenation (Alternate Boron Source) | CaH₂, AlB₂ | 100-600 bar H₂ | Avoids expensive borohydride precursors; high pressure is a challenge. | mdpi.com |
| Direct Hydrogenation (from CaB₆) | CaB₆, CaH₂ | 400-440 °C, 700 bar H₂ | Very high pressure required. | semanticscholar.org |
Rational Design of Next-Generation this compound Materials through Advanced Computational Approaches
Advanced computational methods are indispensable tools for accelerating the discovery and design of new materials. ucm.es For this compound, first-principles calculations like Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) provide profound insights that are often difficult to obtain experimentally. mdpi.comrsc.org
Future research should leverage these computational tools to:
Elucidate Reaction Mechanisms: Computational modeling can map out the complex decomposition and rehydrogenation pathways of this compound and its composites. mdpi.com Understanding the intermediate species and transition states is crucial for designing strategies to bypass kinetic bottlenecks.
Predict Novel Materials: DFT calculations can be used to predict the stability and properties of new, hypothetical this compound-based materials, such as mixed-anion or mixed-cation borohydrides. mdpi.com This allows researchers to screen vast numbers of potential candidates and focus experimental efforts on the most promising systems. ucm.es For example, DFT combined with a Monte Carlo-based crystal structure prediction tool was used to evaluate the mixed-anion compound Ca(BH₄)(NH₂). mdpi.com
Understand Electronic Structure and Bonding: Advanced computational methods can clarify the nature of bonding and electronic structure in borohydride systems. acs.orgnationalmaglab.orgnih.gov This fundamental understanding has implications for designing materials with tailored properties for catalysis and energy storage. acs.orgnationalmaglab.orgnih.gov While DFT is successful in reproducing geometries and vibrational behavior, ab initio methods are often required for a more accurate description of certain electronic properties. acs.orgnih.gov
Exploration of New Application Avenues for this compound
While hydrogen storage remains the primary focus, the unique properties of this compound make it a candidate for other technological applications. mdpi.com Exploring these alternative uses can create new value and drive further research.
Potential new application avenues include:
Batteries: this compound has shown potential for use in next-generation batteries. mdpi.com Its ionic conductivity and the relative abundance of calcium make it an attractive component for electrolytes in calcium-ion batteries. mdpi.comsemanticscholar.org Computational studies have suggested that a combination of Ca(BH₄)₂ in a THF solvent is a promising electrolyte for a calcium anode. mdpi.com It has also been considered for use in lithium-ion and sodium-ion batteries. mdpi.com
Organic Synthesis: Like other borohydrides, this compound can serve as a reducing agent in organic and organometallic chemistry. mdpi.com Its specific reactivity and selectivity compared to other reducing agents could be exploited for novel chemical transformations.
Cancer Therapy: Boron-containing compounds are being investigated for Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. researchgate.net While research has focused on other molecules like calcium fructoborate, the high boron content of this compound could, in principle, make it a candidate for future investigation in this or related biomedical fields, provided suitable delivery mechanisms can be developed. researchgate.net
Identification of Interdisciplinary Research Needs and Synergies for this compound Studies
Advancing this compound from a material of scientific interest to a technologically viable product requires overcoming multifaceted challenges that no single discipline can solve alone. ubc.caessex.ac.uk Fostering interdisciplinary collaboration is essential for future breakthroughs. univie.ac.at
Key areas for synergistic research include:
Materials Science and Catalysis Chemistry: The concept of "nano-synergy," where nanostructuring and nanocatalysis are combined, has proven effective for other borohydrides like LiBH₄. researchgate.net Applying this synergistic approach—for example, by developing composites where a catalytically active phase is finely dispersed within a nanostructured this compound matrix—is a promising direction. researchgate.netmdpi.com
Computational and Experimental Science: A strong feedback loop between computational prediction and experimental validation is crucial. acs.orgmdpi.com Computational models can guide experimental synthesis and characterization, while experimental results can be used to refine and improve the accuracy of the models. mdpi.comde-sousa-oliveira.xyz This integrated approach accelerates the design-build-test-learn cycle for new materials. mdpi.com
Chemical Engineering and Systems Design: Beyond the material itself, research is needed on the engineering aspects of a complete storage or energy system. mdpi.com This involves designing reactors for efficient heat and mass transfer, developing safe and reliable methods for handling the material, and integrating the storage system with fuel cells or other end-use technologies.
By addressing these challenges through focused, interdisciplinary research, the scientific community can unlock the full potential of this compound as a key material for a future sustainable energy economy and beyond.
Q & A
Q. What are the established synthetic routes for calcium boranuide, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via metathesis reactions between calcium salts (e.g., CaCl₂) and alkali metal boranuides (e.g., NaBH₃CN) in anhydrous solvents like tetrahydrofuran. Key variables include temperature (−30°C to 25°C), stoichiometric ratios (1:1 to 1:3 Ca:B), and inert atmosphere conditions to prevent hydrolysis. Post-synthesis, purity is assessed using X-ray diffraction (XRD) for crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition . Yield optimization often requires iterative adjustments to solvent polarity and reaction time.
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound’s structural and electronic properties?
- Solid-state NMR (¹¹B and ⁴³Ca nuclei): Resolves boron-hydride bonding environments and calcium coordination.
- FTIR spectroscopy : Identifies B–H stretching vibrations (~2100–2500 cm⁻¹).
- Thermogravimetric analysis (TGA) : Measures thermal stability and decomposition pathways (e.g., H₂ release at >150°C).
- X-ray photoelectron spectroscopy (XPS) : Confirms oxidation states of calcium (+2) and boron (−3). Cross-validation with computational models (e.g., DFT) is recommended to resolve ambiguities in peak assignments .
Q. How does this compound’s reactivity compare to other alkaline earth boranuides in hydrogen storage applications?
this compound exhibits higher gravimetric hydrogen capacity (~8.5 wt%) than MgBH₄ (~14 wt%) but lower thermal stability. Reactivity studies use pressure-composition-temperature (PCT) measurements to map H₂ adsorption/desorption isotherms. Comparative kinetic analyses reveal slower rehydrogenation rates in this compound due to stronger B–H bonds, necessitating catalytic doping (e.g., TiCl₃) to accelerate kinetics .
Advanced Research Questions
Q. How can contradictions in reported hydrogen desorption enthalpies for this compound be resolved?
Discrepancies in ΔH values (e.g., 45–60 kJ/mol H₂) arise from differences in sample purity, measurement techniques (e.g., Sieverts vs. calorimetry), and lattice defect densities. To resolve conflicts:
- Standardize synthesis protocols to minimize impurities.
- Use in situ neutron diffraction to track H₂ release mechanisms under controlled conditions.
- Apply statistical error analysis to quantify uncertainty margins across datasets .
Q. What computational frameworks are best suited to model this compound’s decomposition pathways?
Density functional theory (DFT) with van der Waals corrections (e.g., DFT-D3) accurately predicts B–H bond dissociation energies. For dynamic pathways, ab initio molecular dynamics (AIMD) simulations at 300–500 K reveal phase transitions and H₂ diffusion barriers. Pairing these with machine learning (e.g., Gaussian process regression) can optimize predictive accuracy for complex reaction networks .
Q. How do lattice dynamics influence hydrogen storage performance in doped this compound systems?
Doping with transition metals (e.g., Fe, Ni) alters lattice parameters and phonon modes, which are measurable via inelastic neutron scattering . Phonon density-of-states (DOS) calculations show that dopants reduce H₂ migration barriers by 15–30%, enhancing reversibility. Experimental validation requires synchrotron XRD to track structural changes during cycling .
Q. What experimental strategies address the air sensitivity of this compound in mechanistic studies?
- Use glovebox-based sample handling with O₂/H₂O levels <1 ppm.
- Encapsulate samples in polymer matrices (e.g., polystyrene) for ex situ analysis.
- Employ environmental transmission electron microscopy (ETEM) to observe reactions in controlled gaseous environments .
Methodological Recommendations
- Data Validation : Cross-reference experimental results with computational models to identify systematic errors .
- Contradiction Analysis : Apply Bayesian inference to weigh conflicting data against prior probabilities of measurement artifacts .
- Reproducibility : Document synthesis and characterization protocols in line with Beilstein Journal of Organic Chemistry standards, including raw data deposition in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
